6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid
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Overview
Description
6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant properties may be due to its ability to inhibit enzymes involved in the blood coagulation cascade. Similarly, its antimicrobial effects could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar coumarin core and exhibit comparable biological activities.
Benzofuran derivatives: These compounds also possess a fused ring system and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid apart is its specific structural modifications, which may enhance its biological activity and specificity. The presence of the hexanoic acid moiety, for example, could improve its solubility and bioavailability, making it a more effective compound for various applications .
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
6-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-3-14-11-19(25)27-20-13(2)16(9-8-15(14)20)26-12-17(22)21-10-6-4-5-7-18(23)24/h8-9,11H,3-7,10,12H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
ZPYRZXMWIFVLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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